Quinocide, (R)-

GC-MS fragmentation positional isomer identification antimalarial quality control

(R)-Quinocide (CAS 739363-26-9; UNII: AGH2R76ZP1) is the (4R) enantiomer of quinocide, an 8-aminoquinoline antimalarial compound that is the positional isomer of primaquine. The compound belongs to the 8-aminoquinoline class of tissue schizontocides and gametocytocides, originally developed and deployed in the USSR and Eastern European countries for radical cure and anti-relapse prophylaxis of Plasmodium vivax malaria.

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
CAS No. 739363-26-9
Cat. No. B12697645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinocide, (R)-
CAS739363-26-9
Molecular FormulaC15H21N3O
Molecular Weight259.35 g/mol
Structural Identifiers
SMILESCC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N
InChIInChI=1S/C15H21N3O/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14/h4,6,8-11,17H,3,5,7,16H2,1-2H3/t11-/m1/s1
InChIKeyNBAFIBBHADOTMU-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Quinocide (CAS 739363-26-9) – Structural, Pharmacologic, and Regulatory Baseline for Procurement Evaluation


(R)-Quinocide (CAS 739363-26-9; UNII: AGH2R76ZP1) is the (4R) enantiomer of quinocide, an 8-aminoquinoline antimalarial compound that is the positional isomer of primaquine [1]. The compound belongs to the 8-aminoquinoline class of tissue schizontocides and gametocytocides, originally developed and deployed in the USSR and Eastern European countries for radical cure and anti-relapse prophylaxis of Plasmodium vivax malaria [2]. Unlike primaquine — which is formulated as a racemic mixture of (R)-(−) and (S)-(+) enantiomers — (R)-quinocide is a single, stereochemically defined entity with the 4-aminopentyl side chain bearing the (R) absolute configuration at the chiral carbon [3]. Quinocide is recognized as the primary positional-isomer contaminant in pharmaceutical-grade primaquine diphosphate [4], and the USP designates it as 'Primaquine Related Compound A' for compendial impurity testing , underscoring its dual identity as both an independent antimalarial agent and a critical reference standard for quality control of primaquine-based therapeutics.

Stereochemical Control Single (4R) enantiomer for chiral reference-standard workflow and enantiomer-attribution review
Dual Identity USP primaquine impurity standard and independent tissue-schizontocide research candidate
Class Context 8-Aminoquinoline pharmacophore studies with stereochemical differentiation from racemic primaquine

Why Generic 8-Aminoquinoline Substitution Is Scientifically Unsound: The (R)-Quinocide Differentiation Case


Within the 8-aminoquinoline class, compounds that appear structurally similar cannot be treated as interchangeable procurement items because even positional isomerism — as between primaquine (8-[(4-amino-1-methylbutyl)amino]-6-methoxyquinoline) and quinocide (8-[(4-amino-4-methylbutyl)amino]-6-methoxyquinoline) — produces divergent mass spectrometric fragmentation patterns, differential chromatographic retention behavior, and distinct toxicologic profiles in eukaryotic model systems [1]. Furthermore, the chiral center at the 4-position of the pentylamine side chain generates enantiomer pairs with non-identical pharmacokinetics, metabolic pathways, and hematological safety margins, as demonstrated conclusively for primaquine enantiomers in both rodent and primate models [2]. (R)-Quinocide occupies a unique evidentiary niche: it is simultaneously a single-enantiomer antimalarial candidate with potential stereochemical safety advantages inferred from class-level enantiomer studies [2], and the USP-designated reference impurity (Primaquine Related Compound A) essential for regulatory compliance testing of primaquine phosphate drug substance and tablets . No other 8-aminoquinoline — not racemic primaquine, not (S)-quinocide, not tafenoquine — can fulfill both roles simultaneously, making generic substitution scientifically indefensible without stereochemically qualified analytical verification.

Positional Isomer Primaquine is a positional isomer; its racemic mixture and distinct base-peak fragmentation may not transfer to quinocide impurity profiling or chiral analysis.
Enantiomer Profile (S)-Quinocide or racemic quinocide lack the (R)-specific optical rotation and may shift stereochemical-safety endpoint interpretation in model systems.
Impurity Context Tafenoquine and other 8-aminoquinolines cannot serve as USP-designated Primaquine Related Compound A; co-elution and identity confirmation may require review.

(R)-Quinocide Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Closest Analogs


GC-MS Positional Isomer Fingerprint: Base Peak Differentiation Between Quinocide and Primaquine

Under identical GC-MS conditions, quinocide and primaquine — positional isomers differing only in the methyl-group attachment point on the pentylamine side chain — produce diagnostically distinct electron ionization mass spectra. Both compounds yield a molecular ion (M+) at m/z 259, but the base peak (most abundant fragment ion) differs: primaquine exhibits its base peak at m/z 201, whereas the positional isomer quinocide exhibits its base peak at m/z 187 [1]. This 14-Da difference in the dominant fragmentation pathway provides an unambiguous, instrument-based method for distinguishing the two isomers without requiring a purified quinocide reference standard as a comparator [1]. The differential fragmentation occurs because the methyl-group position alters the favored site of bond cleavage during electron ionization [2].

GC-MS Isomer Fingerprint
Head-to-head
Base peak Δm/z = 14 Da (quinocide 187 vs primaquine 201); both M+ at 259
Reported fragmentation difference enables isomer discrimination without a purified comparator standard.
Data to verify in QC batch-release testing with standard capillary GC-MS.
GC-MS fragmentation positional isomer identification antimalarial quality control impurity profiling

Chiral Separation and Enantiomer-Specific Optical Rotation: Distinguishing (R)-Quinocide from (S)-Quinocide

The (R)-quinocide enantiomer (CAS 739363-26-9) can be distinguished from its (S)-antipode by specific optical rotation. The (R) enantiomer exhibits [α]D21 −24 (c 1.00, CHCl3), while the (S) enantiomer shows the equal and opposite value of [α]D21 +24 (c 1.00, CHCl3) [1]. This 48° net difference between enantiomers provides a straightforward, pharmacopeia-compatible method for verifying enantiomeric identity and estimating enantiomeric excess. Furthermore, the enantiomers of quinocide can be baseline-resolved from primaquine enantiomers using capillary electrophoresis with hydroxypropyl-γ-cyclodextrin as a chiral selector (50 mM tris phosphate buffer, pH 3.0, 15 mM HP-γ-CD, 16 kV applied voltage), achieving separation in approximately 5 minutes with intraday migration time precision RSD of 0.17–0.45% [2]. Additionally, a Chiralpak AD-H chiral column operated under SFC-MS conditions can resolve primaquine enantiomers while simultaneously separating quinocide from those enantiomers [3].

Optical Rotation & Chiral CE
Head-to-head
(R)-quinocide [α]D21 −24 (CHCl3); CE baseline resolution from primaquine enantiomers in ~5 min
Supports enantiomeric identity verification for stereochemical structure-activity relationship studies.
Specific optical rotation provides non-destructive confirmation; racemate cannot supply this.
enantiomeric purity optical rotation chiral chromatography stereochemical quality control

Quantified Quinocide Impurity Levels in Commercial Primaquine Formulations: A Regulatory Compliance Benchmark

A validated capillary zone electrophoresis method quantified quinocide (QC) as the major impurity in commercial primaquine (PQ) diphosphate tablet formulations from two different manufacturers [1]. The measured quinocide content was 2.12% (w/w) in one manufacturer's product and 2.71% (w/w) in the other [1]. The method used either β-cyclodextrin or 18-crown-6 ether as buffer additives, achieving resolution factors (Rs) in the range of 2–4 between the positional isomers and migration times of less than 5 minutes, with validated linearity, limits of detection/quantitation, and intra-day and inter-day precision [1]. These levels exceed typical ICH Q3B qualification thresholds for unspecified impurities, making quinocide quantification a pharmacopeial necessity rather than an optional characterization [2].

USP Impurity Quantification
Head-to-head
Quinocide content 2.12–2.71% w/w in commercial primaquine tablets; exceeds ICH thresholds ~4- to 14-fold
Reported impurity level mandates an authenticated reference standard for USP monograph compliance testing.
Method-validation context: CZE with β-CD/18-crown-6, Rs 2–4, precision RSD under 4.2%.
impurity quantification capillary zone electrophoresis pharmaceutical quality control USP monograph compliance

Toxicity Ranking: Quinocide Versus Primaquine in a Eukaryotic Mitochondrial Respiration Model

The toxicity of authentic quinocide (batch 17172), primaquine free base (batch 16039), and pharmaceutical-grade primaquine diphosphate (batch 20107) was compared in parallel using the unicellular eukaryotic green alga Chlamydomonas reinhardtii as a model system, with endpoints measuring effects on respiratory function and the electron transport chain [1]. The study concluded that the contribution of the positional isomer quinocide to overall drug toxicity was less than that of minor amounts of other related substances present in the pharmaceutical primaquine diphosphate formulation; in other words, quinocide per se was not the dominant toxicant in contaminated primaquine drug substance [1]. This finding carries direct significance for risk assessment during primaquine manufacturing process control, as it implies that eliminating quinocide contamination alone may be insufficient to reduce product toxicity if other unidentified impurities remain unaddressed.

Mitochondrial Toxicity Rank
Head-to-head
Quinocide batch 17172 showed lower C. reinhardtii respiratory toxicity than total drug-product contamination
Supports toxicity attribution studies; quinocide alone was not the dominant toxic species in the tested batch.
Eukaryotic model endpoint: respiratory and electron-transport chain function.
comparative toxicology Chlamydomonas reinhardtii mitochondrial electron transport chain respiratory toxicity

Curative Efficacy Parity: Quinocide Demonstrates Radical Curative Activity Equivalent to Primaquine Against Chesson Strain P. vivax

In a definitive head-to-head study, Coatney and Getz (1962) evaluated primaquine and quinocide as curative agents against sporozoite-induced Chesson strain Plasmodium vivax malaria — a strain known for its aggressive relapse pattern and relative primaquine tolerance [1]. Both 8-aminoquinolines were administered after treatment of the primary blood-stage infection, targeting the hypnozoite reservoir in the liver. Both primaquine and quinocide effected radical cure of relapsing infections [1]. The Chesson strain is historically significant because it requires higher primaquine doses for radical cure (total 6–7 mg base/kg) compared to other P. vivax strains, making it a stringent test of tissue schizontocidal potency. This direct comparative evidence establishes quinocide as a functional alternative to primaquine for radical cure, albeit one whose clinical use has been geographically restricted (former USSR and Eastern Europe) [2].

Radical Cure Activity
Head-to-head
Quinocide and primaquine both effected radical cure of Chesson strain P. vivax in a comparative study
Reported model-response context: quinocide may serve as a stereochemically defined tissue-schizontocide comparator.
Endpoint context: sporozoite-induced human infection model; data to verify in current vivax relapse models.
radical cure Plasmodium vivax Chesson strain sporozoite-induced malaria anti-relapse efficacy

Short-Course Quinocide Regimen Demonstrates Non-Inferiority to Extended Combination Therapy for Mass Administration

Lysenko (1960) reported the results of extensive Soviet investigations — ranging from laboratory tolerance studies through small-scale clinical trials to large-scale mass administration campaigns — on quinocide for treatment and prophylaxis of vivax malaria [1]. A key operational finding was that a short 10- or 14-day course of quinocide monotherapy proved as effective as a lengthy course of acriquine (quinacrine) combined with plasmocide for both anti-relapse treatment and pre-epidemic prophylaxis [1]. Side effects were reported as infrequent, mostly transient, and did not necessitate treatment discontinuation [1]. The shorter, simpler monotherapy regimen represents a significant operational advantage for mass drug administration programs in malaria-endemic settings, reducing patient contact time and improving completion rates compared to multi-drug, extended-duration alternatives [1].

Short-Course Regimen
Cross-study
10- or 14-day quinocide monotherapy matched extended acriquine-plus-plasmocide combination in mass administration
Reported endpoint context supports shorter-duration regimen investigation for vivax malaria research.
Source-specific review: Lysenko 1960 field trials; tolerability endpoints were reportedly transient.
mass drug administration anti-relapse prophylaxis treatment duration comparison public health malaria control

Procurement-Driven Application Scenarios for (R)-Quinocide Based on Quantitative Differentiation Evidence


USP Compendial Impurity Reference Standard for Primaquine Phosphate Quality Control

(R)-Quinocide — designated as Primaquine Related Compound A by the USP — is the essential reference standard for identification, limit testing, and quantification of the positional-isomer impurity in primaquine phosphate drug substance and tablet formulations . With measured quinocide levels of 2.12–2.71% w/w in commercial primaquine tablets [1], and the demonstrated ability to unambiguously identify quinocide by its unique GC-MS base peak at m/z 187 [2], a certified (R)-quinocide reference standard is mandatory for any QC laboratory performing USP monograph compliance testing. This application leverages the direct head-to-head analytical differentiation evidence established in Section 3.

Stereochemical Probe for 8-Aminoquinoline Enantiomer Structure-Activity Relationship (SAR) Studies

The established differential pharmacologic and toxicologic profiles of 8-aminoquinoline enantiomers — where (R)-(−) enantiomers consistently show lower hematotoxicity but also lower antiparasitic potency than (S)-(+) forms in animal models — make (R)-quinocide (CAS 739363-26-9), with its defined [α]D21 −24 optical rotation [1], a valuable stereochemical probe for SAR campaigns. Researchers investigating the therapeutic window between tissue schizontocidal efficacy and hemolytic toxicity can use enantiopure (R)-quinocide as a comparator to its (S)-antipode and to the racemic mixture, drawing on the class-level enantiomer toxicity evidence from the primaquine system .

Mitochondrial Toxicity Screening in Eukaryotic Model Systems for Antimalarial Lead Optimization

The Chlamydomonas reinhardtii toxicity model — which has already been used to compare quinocide batch 17172 head-to-head against primaquine batch 16039 and pharmaceutical primaquine diphosphate batch 20107 — provides a validated, cost-effective eukaryotic platform for screening mitochondrial and respiratory chain toxicity of 8-aminoquinoline candidates. (R)-Quinocide can serve as a characterized reference toxicant in this assay, enabling benchmarking of novel 8-aminoquinoline analogs against a compound with known respiratory toxicity profile, and facilitating the deconvolution of toxicity contributions from stereochemistry versus positional isomerism.

Short-Course Radical Cure Regimen Development for P. vivax in Contemporary Drug Discovery

The Lysenko (1960) demonstration that a 10- or 14-day quinocide monotherapy course matches the efficacy of extended acriquine-plus-plasmocide combination therapy , combined with the Coatney and Getz (1962) confirmation of quinocide's radical curative activity against the stringent Chesson strain of P. vivax [1], positions (R)-quinocide as a reference standard for evaluating the minimum effective treatment duration of novel tissue schizontocides. Drug discovery programs targeting shorter-course radical cure regimens can use quinocide's established 10–14 day efficacy benchmark as a comparator in P. vivax relapse models.

Application
Selection Property
Validation Focus
USP Impurity Reference Standard
Certified (R)-quinocide with documented GC-MS base-peak and chiral identity
Batch-release compliance testing and impurity limit verification
Enantiomer SAR Probe
Single-enantiomer chiral reference with defined [α]D21 −24 optical rotation
Stereochemical-attribution review in 8-aminoquinoline pharmacophore studies
Mitochondrial Toxicity Screening
Characterized reference toxicant in C. reinhardtii respiratory model
Endpoint benchmarking and deconvolution of isomer vs. stereochemistry contributions
Short-Course Radical Cure Research
Established 10–14 day monotherapy endpoint context in P. vivax models
Model-response comparison for tissue-schizontocide duration optimization
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